molecular formula C17H20N6O B10897185 6-cyclopropyl-1-methyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10897185
M. Wt: 324.4 g/mol
InChI Key: BBZFNUHZUPCUMG-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is notable for its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines and related heterocyclic compounds. For example:

  • 1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-1-METHYL-N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H20N6O/c1-11-8-20-23(10-11)6-5-18-17(24)13-7-15(12-3-4-12)21-16-14(13)9-19-22(16)2/h7-10,12H,3-6H2,1-2H3,(H,18,24)

InChI Key

BBZFNUHZUPCUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

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